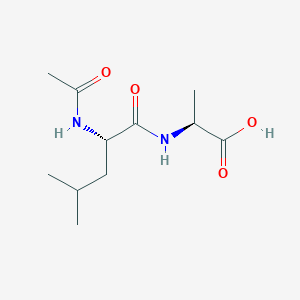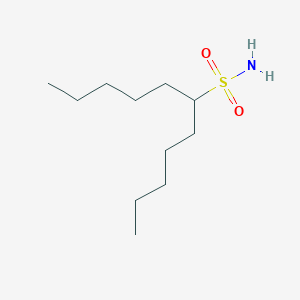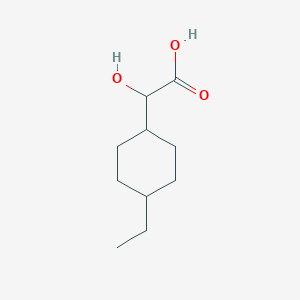
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylcyclohexanone.
Hydroxylation: The ketone group of 4-ethylcyclohexanone is hydroxylated to form 4-ethylcyclohexanol.
Oxidation: The hydroxyl group is then oxidized to form 4-ethylcyclohexanone.
Addition of Glycolic Acid: The final step involves the addition of glycolic acid to the 4-ethylcyclohexanone to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions: 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of 2-(4-Ethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-Ethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, pain, and cellular signaling.
類似化合物との比較
- 2-(4-Methylcyclohexyl)-2-hydroxyacetic acid
- 2-(4-Propylcyclohexyl)-2-hydroxyacetic acid
- 2-(4-Isopropylcyclohexyl)-2-hydroxyacetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the cyclohexane ring (ethyl, methyl, propyl, isopropyl).
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The biological activity may vary depending on the substituent, affecting the compound’s interaction with molecular targets and pathways.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChIキー |
SIUDRTTZZSIKOO-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
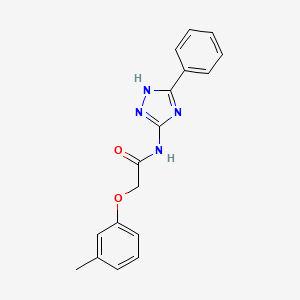
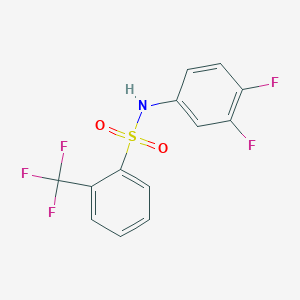
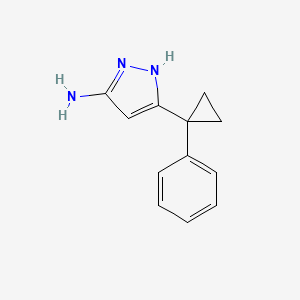
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
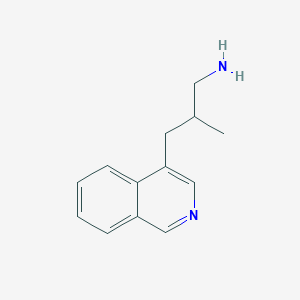

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
